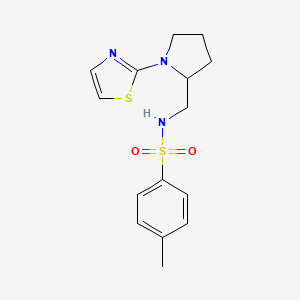

4-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

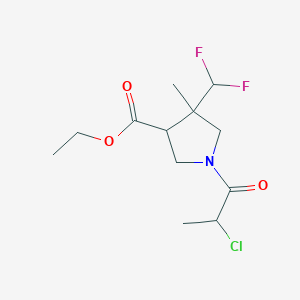

The compound “4-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains a thiazole ring and a pyrrolidine ring . Thiazoles are important heterocycles exhibiting various biological activities .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the NMR data provided suggests that the compound was synthesized through a series of reactions involving aromatic and heterocyclic compounds .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring and a pyrrolidine ring . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The reactivity of the compound can be influenced by the substituents on the thiazole and pyrrolidine rings .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the NMR data provided . For instance, the presence of aromatic rings suggests that the compound might have a planar structure and exhibit aromaticity .Scientific Research Applications

1. Hyperpolarizability Studies

Compounds structurally related to 4-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide have been evaluated for their first hyperpolarizability β. This property is crucial in materials chemistry, especially for applications in nonlinear optics. The hyperpolarizability of such sulfonamide amphiphiles has been assessed through quantum chemical calculations and hyper-Rayleigh scattering measurements, showing significant potential in materials science (Kucharski, Janik, & Kaatz, 1999).

2. Photodynamic Therapy for Cancer

Some derivatives of the mentioned compound exhibit properties valuable in photodynamic therapy, a treatment method for cancer. These compounds, particularly zinc phthalocyanine derivatives, show high singlet oxygen quantum yields. Their photophysical and photochemical characteristics, such as good fluorescence properties and photodegradation quantum yield, make them suitable as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

3. Anticancer Activity

Some benzenesulfonamide derivatives show marked anticancer activity. For example, specific compounds exhibited significant inhibition against human colorectal carcinoma and cervix carcinoma cell lines, demonstrating their potential as therapeutic agents in oncology (Karakuş et al., 2018).

4. Antimicrobial Properties

Sulfonamide derivatives have been synthesized with various substituted rings like pyrazole and thiazole, showing promising antimicrobial activity. These compounds have been evaluated for their efficacy against a range of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Abbas, Abd El-Karim, & Abdelwahed, 2017).

5. Photo-Luminescence and Antibacterial Properties

Certain d10 metal complexes based on modified benzenesulfonamide show photo-luminescence and antibacterial properties. These compounds, when tested, displayed promising results in terms of luminescence and effectiveness against bacterial strains, making them valuable in materials science and microbiology (Feng et al., 2021).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that thiazole derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The solubility properties of thiazole derivatives suggest that they may be influenced by the chemical environment .

Properties

IUPAC Name |

4-methyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S2/c1-12-4-6-14(7-5-12)22(19,20)17-11-13-3-2-9-18(13)15-16-8-10-21-15/h4-8,10,13,17H,2-3,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKVGBAHUWIOMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2CCCN2C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate](/img/structure/B2715821.png)

![1-(2-Methylpropyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2715822.png)

![2-[[(2R)-1-Hydroxypropan-2-yl]-[(5-methylthiophen-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2715825.png)

![(Z)-3-anilino-N-(4-chlorophenyl)-2-cyano-3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylprop-2-enamide](/img/structure/B2715830.png)

![Methyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate](/img/structure/B2715833.png)

![N-(benzo[d]thiazol-2-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2715838.png)

![(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2715842.png)